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molecular formula C6H9F3O2 B1300039 Ethyl 4,4,4-trifluorobutyrate CAS No. 371-26-6

Ethyl 4,4,4-trifluorobutyrate

Cat. No. B1300039
M. Wt: 170.13 g/mol
InChI Key: PSRZMXNNQTWAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669103B2

Procedure details

Ethyl 4,4,4-trifluorobutyrate (1 g, 5.88 mmol) and diethyl oxalate (3.87 g, 26.5 mmol) was dissolved in ethanol. Sodium ethoxide (21% in ethanol, 2.09 g) was added to the solution, and the reaction mixture stirred for 0.5 hrs. Solvent was distilled, and the residue extracted with EtOAc/water. The organic layers were collected and dried over sodium sulfate. After filtration, solvent was removed to give a clear liquid. MS (ESI): m/z 269.1 (M−1). The liquid was then dissolved in 3N HCl (20 mL), and the reaction mixture refluxed for 4 hrs. After cooling down, the reaction mixture was extracted with EtOAc. The organic layers were collected and dried over sodium sulfate. After filtration, solvent was removed, and the residue used directly in the next step. MS (ESI): m/z 169.7 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([O:7]CC)=O.C(OCC)(=O)[C:13]([O:15]CC)=[O:14].[O-]CC.[Na+]>C(O)C.Cl>[F:11][C:2]([F:1])([F:10])[CH2:3][CH2:4][C:5](=[O:7])[C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(CCC(=O)OCC)(F)F
Name
Quantity
3.87 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 0.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with EtOAc/water
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to give a clear liquid
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
FC(CCC(C(=O)O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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